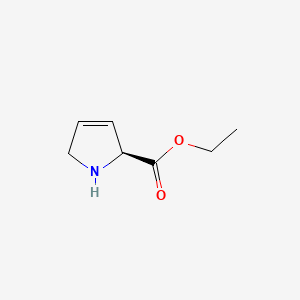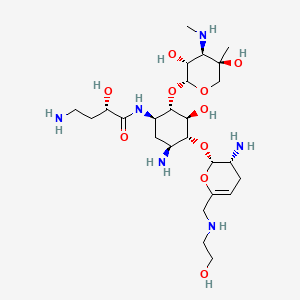
(R)-Reticuline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Reticuline-d3 is a deuterated form of ®-Reticuline, an important intermediate in the biosynthesis of many alkaloids. Alkaloids are naturally occurring compounds that have significant pharmacological effects. The deuterium labeling in ®-Reticuline-d3 is used to trace and study metabolic pathways in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Reticuline-d3 typically involves the incorporation of deuterium atoms into the ®-Reticuline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in ®-Reticuline with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of ®-Reticuline-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to deuterated forms of oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using deuterated reducing agents to form deuterated derivatives.
Substitution: Nucleophilic substitution reactions where deuterium atoms are introduced in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Deuterated sodium borohydride, deuterated lithium aluminum hydride.
Solvents: Deuterated solvents like deuterium oxide (D2O), deuterated chloroform (CDCl3).
Major Products: The major products formed from these reactions are deuterated derivatives of ®-Reticuline, which are used for further studies and applications.
Wissenschaftliche Forschungsanwendungen
®-Reticuline-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Employed in the synthesis of deuterated drugs and compounds for research and development.
Wirkmechanismus
The mechanism of action of ®-Reticuline-d3 involves its role as an intermediate in the biosynthesis of alkaloids. It interacts with various enzymes and molecular targets in the biosynthetic pathway, leading to the formation of complex alkaloids. The deuterium labeling allows researchers to trace these interactions and understand the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
®-Reticuline: The non-deuterated form of ®-Reticuline.
(S)-Reticuline: The enantiomer of ®-Reticuline.
Deuterated Alkaloids: Other deuterated alkaloids used in similar research applications.
Uniqueness: ®-Reticuline-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms makes it a valuable tool in research, offering insights that are not possible with non-deuterated compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Reticuline-d3 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Methylamine-d3", "Sodium triacetoxyborohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde with methylamine-d3 in the presence of sodium hydroxide to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3.", "Step 2: Reduction of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 with sodium triacetoxyborohydride in methanol to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 borohydride complex.", "Step 3: Hydrolysis of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 borohydride complex with hydrochloric acid to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3.", "Step 4: Cyclization of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 with sodium hydroxide to form (R)-Reticuline-d3.", "Step 5: Isolation of (R)-Reticuline-d3 from the reaction mixture using ethyl acetate and water." ] } | |
CAS-Nummer |
1243291-26-0 |
Molekularformel |
C19H23NO4 |
Molekulargewicht |
332.414 |
IUPAC-Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
InChI-Schlüssel |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Synonyme |
(1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol-d3; (-)-Reticuline-d3; (R)-(-)-Reticuline-d3; L-Reticuline-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)

![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)



![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)

![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589175.png)

